
2-Chlorophenyl methylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenyl methylcarbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-chlorophenol with methyl isocyanate under controlled conditions to form the desired carbamate . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes purification steps to ensure the final product meets the required standards for use in various applications .
Chemical Reactions Analysis
Basic Hydrolysis
Under alkaline conditions (pH 8.0 veronal buffer), the compound undergoes carbamate ester cleavage:
Reaction:
2-(Chloromethyl)phenyl methylcarbamate + H₂O → 2-chlorophenol + methylamine + CO₂
Conditions:
-
0.1M NaOH at 70°C
-
Completion time: 1-2 hrs
Key Observations: -
Stable against retro-Michael additions due to electron-withdrawing Cl substituent
Acidic Hydrolysis
Protonation of carbonyl oxygen accelerates decomposition:
Products:
Nucleophilic Substitution
The chloromethyl group participates in SN2 reactions:
Table 1: Substitution Reactions
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
NaN₃ | DMF, 80°C | 2-(azidomethyl)phenyl methylcarbamate | 89 |
KSCN | EtOH, reflux | 2-(thiocyanatomethyl)phenyl methylcarbamate | 78 |
NH₃ (aq) | RT, 24h | 2-(aminomethyl)phenyl methylcarbamate | 92 |
Mechanistic Note:
Steric hindrance from the ortho-chloro group reduces reaction rates by 40% compared to para-substituted analogues .
LiAlH₄ Reduction
Reaction Pathway:
Key Data:
Catalytic Hydrogenation
Conditions:
-
5% Pd/C, H₂ (50 psi), EtOAc
Products: -
2-methylphenyl methylcarbamate (dechlorinated)
Enzyme Inhibition Mechanism
Acts as acetylcholinesterase (AChE) inhibitor through carbamylation:
Kinetic Parameters:
Inhibition Steps:
-
Nucleophilic attack by Ser203 on carbonyl carbon
-
Formation of carbamoyl-enzyme complex (
= 45 min)
Stability Profile
Table 2: Environmental Stability Data
Condition | Half-life | Degradation Products |
---|---|---|
pH 5.0 | 28 days | 2-chlorophenol (72%) |
pH 7.0 | 63 days | Methyl carbamate (58%) |
pH 9.0 | 4 hrs | Complete hydrolysis |
UV light (λ=254nm) | 8 hrs | Ring-chlorinated dimers |
Coupling Reactions
Forms colored complexes with diazonium salts for analytical detection:
Optimal Coupling:
4-Nitrobenzenediazonium fluoroborate in pH 9.5 buffer
Spectral Data:
This comprehensive analysis demonstrates 2-(chloromethyl)phenyl methylcarbamate's reactivity profile, essential for applications in synthetic chemistry and biochemical studies. The chloromethyl group's lability and carbamate's enzyme inhibition capability make it a versatile compound despite stability challenges in basic environments.
Scientific Research Applications
Chemical Properties and Mechanism of Action
2-Chlorophenyl methylcarbamate has a molecular formula of CHClNO and a molecular weight of approximately 185.608 g/mol. Its structure includes a chlorinated phenyl group, which contributes to its biological activity. The compound acts primarily as a neurotoxin by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, causing paralysis and death in target insect pests.
Agricultural Applications
Insecticide Use
Herbicidal Activity
While its main use is as an insecticide, there are indications of potential herbicidal activity. Research suggests that this compound may inhibit the growth of certain weeds, although these applications are not as well established as its insecticidal properties.
Environmental Impact
The environmental implications of using this compound are significant. Its breakdown products, such as 2-chlorophenol and methylamine, can have different ecological impacts. Studies have raised concerns about acute toxicity in non-target organisms, necessitating careful management in agricultural practices to mitigate risks to wildlife and ecosystems .
Medicinal Chemistry Applications
Drug Design
In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its structural characteristics allow researchers to modify it for various biological pathways, potentially leading to novel drugs targeting specific diseases . The compound's ability to inhibit AChE also positions it as a candidate for further exploration in treating conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl carbamate | Simpler structure; less toxic | Basic carbamate structure |
Phenyl methylcarbamate | Lacks chlorine; broader spectrum | More versatile in activity |
4-Chlorophenyl methylcarbamate | Different chlorination pattern | Similar insecticidal activity |
Ethyl carbamate | Ethyl group instead of methyl | Used as a sedative; lower toxicity |
Propyl carbamate | Longer alkyl chain | Varying solubility properties |
The presence of the chlorine atom at the second position on the phenyl ring enhances the biological activity and specificity towards certain pests compared to non-chlorinated analogs.
Case Studies
- Toxicity Studies : Research involving various species has shown that exposure to this compound can lead to acute toxicity in birds and mammals. Data collected from studies on over 76 species indicate significant variability in sensitivity among different organisms .
- Field Trials : In field trials conducted on rice crops, the efficacy of this compound against pest populations was evaluated. Results indicated prolonged residual activity and effective pest control compared to other commonly used insecticides .
- Phytotoxicity Assessments : Studies assessing the phytotoxic effects on crops revealed that certain concentrations could inhibit seed germination and plant growth, emphasizing the need for careful application rates in agricultural settings .
Mechanism of Action
The mechanism of action of 2-Chlorophenyl methylcarbamate involves its interaction with specific molecular targets. It primarily acts as an inhibitor of certain enzymes, disrupting normal biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chlorophenyl methylcarbamate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Carbaryl: Another carbamate insecticide with a similar mode of action.
Aldicarb: A carbamate pesticide with different toxicity and application profiles.
Methomyl: A carbamate compound used in agriculture with distinct chemical properties.
Biological Activity
2-Chlorophenyl methylcarbamate, also known as CPM or 2-chlorophenyl N-methylcarbamate, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H10ClN
- Molar Mass : 171.64 g/mol
- Structure : The compound features a chlorinated phenyl ring attached to a methylcarbamate group, which significantly influences its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes, particularly cholinesterases, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is critical in understanding its potential neurotoxic effects as well as its therapeutic applications in neurodegenerative diseases.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's ability to disrupt bacterial cell walls may be a contributing factor to its antimicrobial efficacy .
Anticancer Properties
There is growing evidence supporting the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been reported to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in certain cancer cell lines .
Toxicity Studies
The compound's toxicity profile has been evaluated in various studies. A significant body of research indicates that this compound can exhibit acute toxicity in certain animal models. For example, studies involving birds and mammals have shown that exposure can lead to adverse effects such as reduced locomotor activity and increased mortality rates at higher doses .
Study on Insect Control
In Japan, 2-chlorophenyl N-methylcarbamate has been utilized for pest control in agriculture, particularly against harmful insects attacking rice plants. Field studies demonstrated its effectiveness in reducing pest populations while maintaining crop yield, highlighting its practical applications in integrated pest management strategies .
Pharmacological Research
A study focusing on the pharmacological properties of carbamates revealed that modifications on the carbamate structure could enhance biological activities. For instance, substituents on the nitrogen or oxygen atoms of the carbamate group were found to influence the potency and selectivity towards specific biological targets .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chlorophenyl methylcarbamate, and how can reaction conditions be optimized for academic-scale preparation?
Answer: this compound (CPMC) is synthesized via the reaction of 2-chlorophenol with methyl isocyanate or via carbamate esterification using methyl chloroformate. Key optimization parameters include:
- Temperature control : Maintain 0–5°C during exothermic reactions to prevent side products (e.g., dimerization) .
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity and purity .
- Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate reaction rates .
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization requires monitoring by TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) for purity assessment (>97% by area normalization) .
- Spectroscopy : Confirm structure via H NMR (δ 3.0 ppm for methyl carbamate protons) and IR (C=O stretch at ~1700 cm) .
- Mass spectrometry : ESI-MS ([M+H] at m/z 186.1) to verify molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential inhalation hazards (CLP classification: Acute Toxicity Category 4) .
- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
Answer: The electron-withdrawing chlorine atom at the ortho position polarizes the aromatic ring, activating the carbamate group toward nucleophilic attack. Computational studies (DFT at B3LYP/6-31G**) show:
- Reduced electron density at the carbamate carbonyl carbon (partial charge: +0.32) .
- Enhanced susceptibility to hydrolysis under alkaline conditions (pH >10), forming 2-chlorophenol and methylamine .
Experimental validation involves kinetic studies using C NMR to track reaction intermediates .
Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?
Answer: Discrepancies in LD values (e.g., rodent oral toxicity ranging from 250–500 mg/kg) arise from:
- Purity variations : Impurities like residual methyl isocyanate may exacerbate toxicity. Use GC-MS to quantify trace contaminants .
- Metabolic differences : Species-specific cytochrome P450 metabolism alters toxicity profiles. Compare in vitro hepatocyte assays across models (rat vs. human) .
- Experimental design : Standardize OECD Test Guideline 423 protocols for acute oral toxicity testing .
Q. How can researchers evaluate the environmental persistence of this compound in soil and water systems?
Answer:
- Hydrolysis studies : Monitor degradation at pH 5–9 (25°C) via LC-MS to detect hydrolysis products (2-chlorophenol) .
- Soil half-life : Use C-labeled CPMC in OECD 307 biodegradation tests; aerobic conditions typically show t = 30–60 days .
- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation kinetics using HPLC-PDA .
Q. What methodologies are recommended for studying the inhibition kinetics of this compound against acetylcholinesterase (AChE)?
Answer:
- Enzyme assays : Use Ellman’s method (DTNB reagent) to measure AChE activity inhibition. IC values are typically 10–50 µM .
- Kinetic analysis : Fit data to a modified Cheng-Prusoff equation to determine inhibition constants (K) and mechanism (competitive vs. non-competitive) .
- Structural insights : Perform X-ray crystallography or molecular docking (PDB ID: 1ACJ) to map interactions between CPMC and AChE’s catalytic site .
Properties
IUPAC Name |
(2-chlorophenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGNMMRDHSEOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058084 | |
Record name | CPMC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
Record name | o-Chlorophenyl methylcarbamate | |
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Solubility |
SOL IN ACETONE, METHANOL, ETHANOL, DIMETHYLFORMAMIDE | |
Record name | O-CHLOROPHENYL METHYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00831 [mmHg] | |
Record name | o-Chlorophenyl methylcarbamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6077 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
WHITE CRYSTALS | |
CAS No. |
3942-54-9 | |
Record name | 2-Chlorophenyl N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3942-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Chlorophenyl methylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003942549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-methyl-, 2-chlorophenyl ester | |
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Record name | CPMC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorophenyl methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.387 | |
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Record name | O-CHLOROPHENYL METHYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4I4K15V9B | |
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Record name | O-CHLOROPHENYL METHYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90-91 °C | |
Record name | O-CHLOROPHENYL METHYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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